N-甲氧基-N,2-二甲基丙酰胺

描述

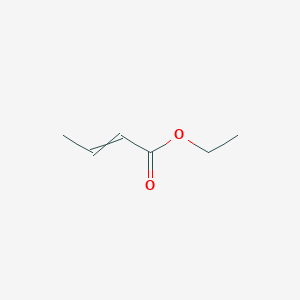

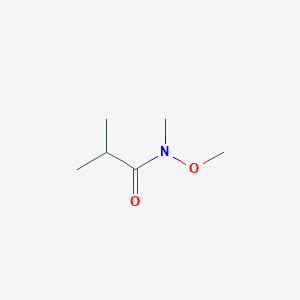

N-Methoxy-N,2-dimethylpropanamide is a compound that has garnered interest in various fields of chemistry due to its unique structural features and potential applications. Its study involves the examination of its synthesis, molecular structure, chemical reactions, and both physical and chemical properties.

Synthesis Analysis

The synthesis of compounds similar to N-Methoxy-N,2-dimethylpropanamide involves intricate chemical processes. For example, a halogenated hydrocarbon amination reaction was used to synthesize a closely related molecule, demonstrating the complexity and specificity required in the synthesis of such compounds (Bai et al., 2012).

Molecular Structure Analysis

The molecular structure of compounds closely related to N-Methoxy-N,2-dimethylpropanamide is often determined by X-ray diffraction analysis. This analytical method reveals the crystalline structure, providing insights into the spatial arrangement of atoms within the molecule and the types of intermolecular interactions, such as hydrogen bonding (Junzo Hirano et al., 2004).

Chemical Reactions and Properties

The chemical reactivity and properties of N-Methoxy-N,2-dimethylpropanamide derivatives are influenced by their molecular structure. For instance, the photoreactions of N,N-dimethylpyruvamide in methanol and ethanol reveal the compound's responsiveness to light, leading to the formation of several products. These outcomes underscore the compound's versatile reactivity in different solvents (K. Shima et al., 1984).

Physical Properties Analysis

The physical properties, such as solubility and crystalline form, play a crucial role in the compound's applications. Detailed analyses of related compounds have shown how crystal structure determination can inform on the physical state and stability of these molecules (Junzo Hirano et al., 2004).

科学研究应用

Tantalum Oxide Thin Films

- Scientific Field : Material Science

- Application Summary : N-Methoxy-N,2-dimethylpropanamide is used in the synthesis of tantalum imido precursors with carboxamide ligands. These complexes can potentially be applied as precursors for tantalum oxide thin films .

- Methods of Application : The complexes were synthesized by metathesis reactions between Ta(NtBu)Cl 3 (py) 2 and several equivalents of Na(edpa) (edpaH = N-ethoxy-2,2-dimethylpropanamide) and Na(mdpa) (mdpaH = N-methoxy-2,2-dimethylpropanamide) .

- Results : The complexes were found to have superior thermal characteristics and stability. Tantalum oxide thin films have a wide range of applications, such as copper diffusion barriers, anti-reflective coatings, corrosion-resistant coatings, optical waveguides, alternative gate dielectrics in metal oxide semiconductor devices, thin-film transistors (TFTs), and high-k dielectric in dynamic random access memory .

Solvent for Polymerization

- Scientific Field : Polymer Chemistry

- Application Summary : N-Methoxy-N,2-dimethylpropanamide can dissolve a variety of substances with different polar characters. It is particularly effective for poorly-soluble polymers such as polyimide and polyamide-imide .

- Methods of Application : It is used as a solvent for the polymerization of various polymers (PA, PI, PAI, PU and PUD) .

- Results : The solvent has high dissolving power for poorly-soluble polymers and can easily dissolve a variety of substances with different polar characters .

Synthesis of Pteridine Derivatives

- Scientific Field : Organic Chemistry

- Application Summary : N-Methoxy-N-methylisobutyramide, which is similar to N-Methoxy-N,2-dimethylpropanamide, is an intermediate in the synthesis of pteridine derivatives .

- Methods of Application : The specific methods of application are not provided in the source .

- Results : The pteridine derivatives synthesized using this intermediate have potential protective effects with Vibrio cholerae infection .

安全和危害

N-Methoxy-N,2-dimethylpropanamide is classified with the GHS07 hazard symbol . The hazard statements include H319, H335, H302+H312+H332, and H315 . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas, or vapors, avoiding contact with skin and eyes, and ensuring adequate ventilation .

未来方向

N-Methoxy-N,2-dimethylpropanamide has been used in the synthesis of tantalum imido precursors, which could potentially be applied as precursors for tantalum oxide thin films . These thin films have a wide range of applications, including copper diffusion barriers, anti-reflective coatings, corrosion-resistant coatings, optical waveguides, alternative gate dielectrics in metal oxide semiconductor devices, thin-film transistors, and high-k dielectric in dynamic random access memory .

属性

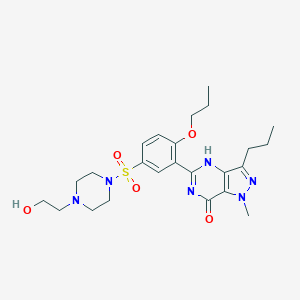

IUPAC Name |

N-methoxy-N,2-dimethylpropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO2/c1-5(2)6(8)7(3)9-4/h5H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAWUPFPGLDIOFA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)N(C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60446309 | |

| Record name | N-Methoxy-N,2-dimethylpropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60446309 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

131.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Methoxy-N,2-dimethylpropanamide | |

CAS RN |

113778-69-1 | |

| Record name | N-Methoxy-N,2-dimethylpropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60446309 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Oxo-2,3-dihydro-1h-pyrido[2,3-b][1,4]oxazine-7-carboxylic acid](/img/structure/B45711.png)